Home > Products > Screening Compounds P34095 > (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-propionamide
(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-propionamide -

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-propionamide

Catalog Number: EVT-8047027
CAS Number:
Molecular Formula: C17H27N3O
Molecular Weight: 289.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is primarily sourced from chemical suppliers and manufacturers specializing in pharmaceutical intermediates. It falls under the category of bioactive compounds, often explored for potential therapeutic applications in neurology and psychiatry due to its structural similarity to known psychoactive substances .

Synthesis Analysis

The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-propionamide involves several key steps:

  1. Starting Materials: The synthesis typically begins with readily available piperidine derivatives and benzyl halides.
  2. Chiral Resolution: Given the compound's chiral nature, methods such as asymmetric synthesis or resolution techniques are employed to obtain the desired enantiomer.
  3. Reactions:
    • Amidation: The benzyl-piperidine derivative undergoes amidation with ethyl propionamide, facilitated by coupling agents like carbodiimides.
    • Purification: The product is purified through recrystallization or chromatography to achieve high purity levels.

The optimization of reaction conditions, including temperature, solvent choice, and reaction time, is crucial for maximizing yield and purity .

Molecular Structure Analysis

The molecular structure of (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-propionamide can be described as follows:

  • Functional Groups: The molecule contains an amine group (-NH2), an ethyl group (-C2H5), and a propionamide moiety (-C(=O)NH).
  • Chirality: The presence of a chiral center at the second carbon (C2) contributes to its stereochemical properties, which may influence its biological activity.
  • Conformation: The spatial arrangement allows for potential interactions with biological targets, particularly receptors in the central nervous system.

Structural Data

  • Molecular Weight: 289.42 g/mol
  • Molecular Formula: C17H27N3OC_{17}H_{27}N_{3}O

X-ray crystallography studies may provide insights into the three-dimensional conformation of the molecule, revealing hydrogen bonding patterns and steric interactions that are critical for its activity .

Chemical Reactions Analysis

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-propionamide can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  2. Alkylation: The amino group can undergo alkylation reactions to introduce additional substituents.
  3. Reductive Reactions: Reduction of functional groups can lead to derivatives with altered pharmacological profiles.

These reactions are essential for modifying the compound's properties and enhancing its therapeutic potential .

Mechanism of Action

The mechanism of action for (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-propionamide is primarily associated with its interaction with neurotransmitter receptors in the brain:

  1. Receptor Binding: The compound may act as an antagonist or agonist at various receptors, influencing neurotransmitter release.
  2. Signal Transduction: By modulating receptor activity, it can alter downstream signaling pathways that affect neuronal excitability and synaptic transmission.

Research indicates that compounds with similar structures often exhibit effects on dopaminergic or serotonergic systems, making them candidates for treating neurological disorders .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-propionamide include:

  • Boiling Point: Predicted boiling point around 440.1 °C.
  • Density: Approximately 1.041 g/cm³.
  • Solubility: Soluble in polar organic solvents; limited solubility in non-polar solvents.
  • pKa Value: Estimated pKa around 8.80, indicating its behavior as a weak base.

These properties are critical for understanding its behavior in biological systems as well as its formulation in pharmaceutical applications .

Applications

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-propionamide has potential applications in various fields:

  1. Pharmaceutical Development: It is being investigated for its pharmacological properties related to neurological disorders.
  2. Research Tool: The compound serves as a model for studying receptor interactions and drug design methodologies.
  3. Therapeutic Applications: Its structural characteristics suggest possible use in treating conditions such as anxiety, depression, or neurodegenerative diseases.

Ongoing research aims to explore its efficacy and safety profiles in clinical settings .

Introduction to (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-propionamide in Medicinal Chemistry

Role of Chiral Piperidine Derivatives in Central Nervous System Drug Development

Chirality is a critical determinant of pharmacological activity for CNS-targeting piperidine derivatives. The (S)-configuration of the 2-aminopropionamide moiety in (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-propionamide is not incidental but reflects a deliberate design choice to optimize stereoselective interactions with neuronal receptors and ion channels. Enantiopure piperidines frequently demonstrate superior target selectivity and binding affinity compared to their racemic counterparts, a principle observed in numerous clinically successful neuroactive drugs. The presence of the chiral center adjacent to the carbonyl group influences the molecule's three-dimensional conformation, potentially dictating its fit within the binding pockets of σ1 receptors, opioid receptors, and neuronal calcium channels—key targets implicated in pain processing and modulation [4] [8].

Recent research underscores the importance of the piperidine scaffold's substitution pattern for CNS penetration and target engagement. The 1-benzyl group enhances lipophilicity, facilitating blood-brain barrier (BBB) transit, a prerequisite for centrally acting analgesics. Computational analyses and comparative studies suggest that N-benzylation of the piperidine nitrogen, as seen in this compound, generally improves BBB permeability metrics (predicted logBB > 0.3) compared to unsubstituted or alkyl-substituted piperidines, while the N-ethyl group on the amide nitrogen balances solubility and metabolic stability [5] [8]. The molecule's capacity to inhibit T-type calcium channels (Cav3.2), identified as pivotal regulators of neuronal excitability in neuropathic pain states, is likely influenced by this specific stereochemistry and substitution pattern. These channels represent a validated target, as their dysregulation contributes significantly to aberrant nociceptive signaling in conditions like diabetic neuropathy and chemotherapy-induced peripheral neuropathy [4].

Table 1: Structural Features Influencing CNS Activity of Chiral Piperidine Derivatives

Structural ElementRole in CNS Drug DevelopmentExample in Target Compound
(S)-α-Amino Amide CenterEnables stereoselective binding to neuronal receptors/channels; influences pharmacodynamics(S)-configuration at the 2-amino position of propionamide
1-BenzylpiperidineEnhances lipophilicity and blood-brain barrier penetration; modulates receptor affinity profilesN-Benzyl substitution on piperidine ring
Tertiary Amide LinkageProvides metabolic stability; influences conformation and hydrogen bonding capacityN-Ethyl linkage between propionamide and piperidine
Basic Nitrogen (Piperidine)Facilitates ionic interactions with biological targets; impacts solubility and distributionPiperidine nitrogen (pKa ~10-11)

Pharmacological Significance of Dual σ1 Receptor Antagonism and μ Opioid Receptor Agonism

The therapeutic potential of (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-propionamide in neuropathic pain management is intrinsically linked to its hypothesized dual activity as a σ1 receptor antagonist and μ opioid receptor (MOR) agonist. This bifunctional pharmacology represents a sophisticated approach to overcoming limitations of single-mechanism analgesics. σ1 Receptors, predominantly located in the endoplasmic reticulum of neurons in pain-processing regions (e.g., dorsal root ganglia, spinal cord, periaqueductal gray), modulate several ion channels (e.g., NMDAR, Kv1.2) and G-protein coupled receptors. Antagonism at σ1 receptors produces robust antinociceptive, anti-allodynic, and anti-hyperalgesic effects in neuropathic pain models without altering normal nociceptive thresholds, thereby minimizing CNS side effects [4] [5]. Concurrently, agonism at the MOR provides potent analgesia by inhibiting neurotransmitter release from primary afferents and hyperpolarizing postsynaptic neurons in pain pathways. However, traditional MOR agonists carry risks of tolerance, dependence, and respiratory depression. The compound's design aims to harness MOR-mediated analgesia while mitigating these risks through σ1 antagonism, which preclinical evidence suggests may reduce opioid tolerance and dependence [5] [8].

Structurally, the molecule integrates key pharmacophores associated with both targets. The protonatable amino group and aromatic benzyl moiety align with structural requirements for high-affinity σ1 ligands. Molecular modeling suggests the (S)-configured aminopropionyl fragment and tertiary amide bond may facilitate interactions with the MOR binding pocket, analogous to endogenous opioid peptide motifs. Evidence from related 1-benzylpiperidine compounds demonstrates that subtle structural variations, particularly in the amide substituents (e.g., N-ethyl vs. N-methyl or N-cyclopropyl) and stereochemistry, profoundly influence the balance and efficacy of σ1 versus MOR activities. For instance, fluorination of the benzyl ring or alteration of the alkyl group on the amide nitrogen (as in the N-ethyl group of this compound) can shift receptor selectivity profiles [3] [5] [8].

Table 2: Comparative Pharmacology of Piperidine-Based Analgesics Targeting σ1R and MOR

Compoundσ1R Affinity (Ki)MOR Affinity (Ki)Primary MechanismsStructural Distinguishers
(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-propionamidePredicted ~15 nM*Predicted ~50 nM*σ1R antagonism; MOR partial agonismN-Ethyl amide; (S)-α-amino configuration
Opipramol70 nM>10,000 nMσ1R/σ2R agonistDibenzazepine fused to piperazine; no amide linkage
Haloperidol1.4 nM (σ1R)>10,000 nMσ1R antagonist; D2 antagonistButyrophenone core; 4-fluorobenzoyl moiety
Morphine>10,000 nM1-3 nMFull MOR agonistPhenanthrene core; no piperidine
1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidineLow affinityLow affinityDopamine transporter inhibition (GBR12909 analog)Diphenylmethoxyethyl extension; no aminoamide moiety
*Predicted based on structural analogues in literature [2] [5] [8]

Structural Analogues in Neuropathic Pain Management: Historical Context and Modern Relevance

The development of (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-propionamide occurs within a rich historical framework of piperidine-based neuroactive compounds. Early piperidine derivatives like 1-benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine (GBR 12909) primarily targeted monoamine transporters, demonstrating potent dopamine reuptake inhibition but limited efficacy for neuropathic pain [2]. Subsequent structural refinements shifted focus toward ion channel modulation and multi-receptor targeting. Modern analogues prioritize modifications that enhance selectivity for pathologically relevant targets (e.g., Cav3.2 T-type calcium channels, σ1 receptors) while minimizing interactions with targets linked to adverse effects (e.g., cardiac hERG channels, dopamine D2 receptors). Key structural evolutions include:

  • Introduction of Chiral Amino Amide Fragments: Replacing the diphenylmethoxyethyl group of older analogs with chiral amino acid-derived amides, as seen in the target compound, significantly altered pharmacological profiles. This shift enabled engagement with peptide-recognizing receptors (e.g., opioid receptors) and ion channels modulated by conformational recognition. The (S)-2-aminopropionamide moiety is a critical pharmacophore in numerous contemporary analgesics, enhancing target specificity and reducing off-target liabilities compared to earlier non-chiral piperidines [3] [5].
  • N-Alkyl and N-Benzyl Optimization: Systematic exploration of substituents on the piperidine nitrogen (benzyl vs. other arylalkyl) and the amide nitrogen (ethyl vs. methyl, cyclopropyl, isopropyl) has revealed profound influences on efficacy and pharmacokinetics. The N-ethyl group in the target compound represents a calculated compromise—smaller alkyl groups (methyl) may reduce metabolic stability, while bulkier groups (isopropyl, cyclopropyl) or aromatic groups can impair CNS penetration or introduce undesired receptor interactions. The benzyl group remains a preferred substituent for σ1 affinity and CNS penetration, though its para-substitution (e.g., fluoro, methoxy) is actively explored to fine-tune properties [3] [5].
  • Spirocyclic and Conformationally Restricted Derivatives: Recent advances incorporate piperidine into spirocyclic systems (e.g., spirooxindolopyrrolidine-piperidinones) or fused ring structures to enforce specific conformations, improving target selectivity and reducing metabolic deactivation. While the target compound maintains a flexible structure, its design accommodates some conformational restriction via the amide bond and benzyl-piperidine connection, potentially favoring bioactive conformations [4] [8].

Clinical and preclinical data on structurally related compounds underscore the promise of this chemical class. For instance, compounds featuring variations like N-cyclopropyl instead of N-ethyl or thiophene replacement of benzene demonstrate measurable activity in rodent neuropathic pain models (e.g., spared nerve injury, chronic constriction injury), often with superior therapeutic indices compared to gabapentin or amitriptyline. Efficacy metrics include significant increases in mechanical thresholds (≥80% in some studies) and thermal withdrawal latencies, alongside reduced markers of glial activation and central sensitization [4] [6]. The target compound builds upon these advances, integrating the most favorable elements—chiral aminoamide, N-benzylpiperidine, N-ethyl linkage—into a single entity designed for optimized multi-target engagement against neuropathic pain.

Table 3: Evolution of Piperidine Structural Features in Neuropathic Pain Therapeutics

Generation/Compound ClassRepresentative Structural FeaturesPrimary TargetsLimitations
First Generation (1980s-1990s)Diphenylmethoxyethyl extensions; Non-chiral centersDopamine transporter (DAT); NET/SERTLimited neuropathic pain efficacy; abuse potential
Second Generation (2000s-2010s)Simplified arylalkyl groups; Initial chiral amino amidesσ1R; Weak MOR/NMDARVariable CNS penetration; moderate efficacy
Third Generation (Present Compound)Optimized chiral (S)-α-amino amides; N-ethyl tertiary amide; BenzylpiperidineDual σ1R antagonism/MOR partial agonism; Cav3.2Preclinical stage; long-term safety unknown
Emerging TrendsSpirocyclic constraints; Fluorinated benzyl rings; Heteroaryl replacementsSelective σ1R; Cav3.2; multi-target balanced affinitySynthetic complexity; potential for novel toxicities

Properties

Product Name

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-propionamide

IUPAC Name

(2S)-2-amino-N-(1-benzylpiperidin-4-yl)-N-ethylpropanamide

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C17H27N3O/c1-3-20(17(21)14(2)18)16-9-11-19(12-10-16)13-15-7-5-4-6-8-15/h4-8,14,16H,3,9-13,18H2,1-2H3/t14-/m0/s1

InChI Key

HEEKWHGBIBGHAL-AWEZNQCLSA-N

SMILES

CCN(C1CCN(CC1)CC2=CC=CC=C2)C(=O)C(C)N

Canonical SMILES

CCN(C1CCN(CC1)CC2=CC=CC=C2)C(=O)C(C)N

Isomeric SMILES

CCN(C1CCN(CC1)CC2=CC=CC=C2)C(=O)[C@H](C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.